molecular formula C20H24FNO3 B11511902 6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11511902
M. Wt: 345.4 g/mol
InChI Key: PZZOOHNIMXTUHR-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the molecular formula C20H25FNO3 . This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(2-chloro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(2-fluoro-5-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy and fluoro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C20H24FNO3

Molecular Weight

345.4 g/mol

IUPAC Name

6,7-diethoxy-1-(2-fluoro-5-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H24FNO3/c1-4-24-18-10-13-8-9-22-20(15(13)12-19(18)25-5-2)16-11-14(23-3)6-7-17(16)21/h6-7,10-12,20,22H,4-5,8-9H2,1-3H3

InChI Key

PZZOOHNIMXTUHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)OC)F)OCC

Origin of Product

United States

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